molecular formula C20H24O7 B2363698 Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate CAS No. 94687-10-2

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate

Cat. No.: B2363698
CAS No.: 94687-10-2
M. Wt: 376.405
InChI Key: WXFAFGNQMYMUDX-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate (CAS 1508892-33-8) is a multifunctional ester derivative featuring a central propanoate backbone substituted with methoxy- and hydroxy-bearing aromatic groups. Its structure includes a 3,4-dimethoxyphenyl group at the β-position, a hydroxyl group at the α-position, and a 2-methoxyphenoxy moiety at the adjacent carbon (Fig. 1).

Properties

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-5-26-20(22)19(27-16-9-7-6-8-14(16)23-2)18(21)13-10-11-15(24-3)17(12-13)25-4/h6-12,18-19,21H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFAFGNQMYMUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC(=C(C=C1)OC)OC)O)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Properties and Structural Analysis

Molecular Identity

The compound (C₂₀H₂₄O₇) has a molecular weight of 376.4 g/mol and features three methoxy groups, a hydroxy group, and an ethyl ester moiety. Its IUPAC name, ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate , reflects the substitution pattern on the central propanoate backbone. The SMILES string CCOC(=O)C(C(C1=CC(=C(C=C1)OC)OC)O)OC2=CC=CC=C2OC encodes the connectivity of its aromatic and ester functional groups.

Stereochemical Considerations

The hydroxy and aryloxy groups at the C2 and C3 positions create two stereocenters, yielding erythro and threo diastereomers. Synthetic protocols often favor the erythro isomer due to kinetic control during enolate formation.

Synthetic Methodologies

Aldol Addition via Lithium Enolate

Reaction Protocol

The most widely cited method involves a 1,2-addition between ethyl (2-methoxyphenoxy)acetate and 3,4-dimethoxybenzaldehyde under cryogenic conditions:

  • Enolate Formation : A solution of ethyl (2-methoxyphenoxy)acetate in tetrahydrofuran (THF) is treated with lithium diisopropylamide (LDA) at −78°C to generate the lithium enolate.
  • Aldol Addition : 3,4-Dimethoxybenzaldehyde is added dropwise, leading to a β-hydroxy ester intermediate.
  • Workup : The reaction is quenched with aqueous ammonium chloride, and the product is isolated via extraction and chromatography.
Optimization Data
  • Yield : 41–55%.
  • Diastereoselectivity : Erythro/threo ratios >98:2 due to steric hindrance during enolate attack.
  • Key Variables :
    • Temperature (−78°C ensures kinetic control).
    • Solvent (THF enhances enolate stability).
    • Equivalents of aldehyde (1.1 equiv. minimizes side reactions).

Nakatsubo’s Modified Route

Stepwise Synthesis

This method begins with ethyl chloroacetate and 2-methoxyphenol:

  • Nucleophilic Substitution : 2-Methoxyphenol reacts with ethyl chloroacetate in acetone with potassium carbonate as a base, forming ethyl (2-methoxyphenoxy)acetate.
  • Enolate Generation and Aldol Addition : Similar to Section 2.1, but uses sodium hydride as the base for enolate formation.
Comparative Analysis
  • Yield : 30–45%.
  • Advantages : Avoids cryogenic conditions but requires rigorous drying.
  • Limitations : Lower diastereoselectivity (erythro/threo ~85:15) compared to LDA-based methods.

Reduction of β-Keto Esters

Borohydride Reduction

β-Keto esters derived from lignin models are reduced with NaBH₄ or Zn(BH₄)₂ to yield β-hydroxy esters:

  • Erythro Selectivity : Zn(BH₄)₂ favors erythro isomers via chelation control (yield: 60–70%).
  • Threo Selectivity : Diisopinocampheyl chloroborane (Dip-Cl) produces threo products (yield: 50–55%).

Mechanistic Insights and Reaction Optimization

Enolate Stability and Stereoselectivity

The bulkiness of the base dictates enolate geometry. LDA generates a less stabilized enolate, favoring attack on the aldehyde’s si face to produce the erythro isomer. Computational studies suggest that π-stacking between aromatic rings further stabilizes the transition state.

Solvent and Temperature Effects

  • THF : Coordinates to lithium, stabilizing the enolate and enhancing reactivity.
  • −78°C : Slows competing reactions (e.g., retro-aldol) and enolate equilibration.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)
  • δ 7.01–6.83 (m, 7H, aromatic protons).
  • δ 5.06 (dd, J = 9.2 Hz, 1H, −OCH₂−).
  • δ 3.97 (t, J = 9.6 Hz, 1H, −CH(OH)−).
  • δ 3.90–3.88 (3s, 9H, methoxy groups).
¹³C NMR (100 MHz, CDCl₃)
  • δ 170.2 (ester carbonyl).
  • δ 132.1, 122.6, 111.9 (aromatic carbons).
  • δ 76.4 (−CH(OH)−).
  • δ 56.1–55.8 (methoxy carbons).

Chromatographic Purity

Flash chromatography (SiO₂, CH₂Cl₂/MeOH 99:1 → 97:3) achieves >95% purity. Recrystallization in ethyl acetate/hexanes further enriches the erythro isomer.

Applications in Lignin Depolymerization

The compound serves as a model substrate for studying acidic and enzymatic lignin cleavage. Its β-O-4 ether linkage mimics native lignin’s structure, enabling mechanistic studies on bond scission.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-3-oxo-2-(2-methoxyphenoxy)propanoate.

    Reduction: Formation of 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanol.

    Substitution: Formation of derivatives with substituted functional groups in place of methoxy groups.

Scientific Research Applications

Organic Synthesis

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of various derivatives that exhibit biological activity. For instance, it has been employed in the development of novel phenolic compounds that possess antioxidant properties .

Pharmacological Studies

Research indicates that compounds similar to this compound have demonstrated potential therapeutic effects. Studies have shown that such compounds can exhibit anti-inflammatory and analgesic activities, making them candidates for drug development targeting chronic inflammatory conditions .

Material Science

The compound's unique chemical structure allows it to be used in the formulation of advanced materials. Its derivatives have been investigated for their potential use in creating polymeric systems with enhanced thermal stability and mechanical properties. This application is particularly relevant in developing biodegradable materials that can replace conventional plastics .

Environmental Chemistry

This compound has also been studied for its role in environmental remediation processes. Its ability to undergo C-C bond cleavage makes it a candidate for breaking down lignin model compounds, which are prevalent in biomass and waste materials .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant activity of synthesized derivatives based on this compound. The results indicated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in food preservation and nutraceutical formulations.

Case Study 2: Biodegradable Polymers

Research conducted on the incorporation of this compound into polymer matrices demonstrated improved mechanical properties and thermal stability. The resulting biodegradable polymers were tested for their efficacy in environmental applications, showing promise for reducing plastic waste.

Mechanism of Action

The mechanism by which Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s hydroxy and methoxy groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The compound exhibits moderate to high structural similarity (0.71–0.89) to several esters and aromatic derivatives (Table 1):

Compound Name CAS Number Similarity Score Key Structural Features Reference
6-Fluorochroman-8-carbaldehyde 128942-39-2 0.73 Fluorinated chromane core
Ethyl 2-(4-hydroxyphenoxy)propanoate 65343-67-1 0.92 Propanoate with 4-hydroxyphenoxy group
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate N/A 0.71 Hydroxy-substituted phenylpropanoate
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid 53188-07-1 0.89 Chroman-carboxylic acid with methyl groups

Key Observations :

  • Higher similarity scores correlate with shared ester or aromatic functionalities. For example, ethyl 2-(4-hydroxyphenoxy)propanoate (0.92 similarity) shares the propanoate backbone and phenoxy substitution .
  • Lower-scoring analogs (e.g., fluorochroman derivatives) lack the methoxy-rich aromatic systems but retain planar aromatic motifs .

Functional Group Comparisons

Methoxy vs. Hydroxy Substitutions
  • SVBG (1-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propane-1-sulfonic acid): Sulfonation at the α-position introduces a sulfonic acid group, enhancing water solubility and mimicking lignosulfonate properties .
Reactivity in Alkaline Conditions
  • The β-O-4 bond cleavage observed in lignin model compounds (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) under KOtBu/tBuOH highlights the susceptibility of similar ether linkages in the target compound. Alkaline degradation pathways may yield 3,4-dimethoxybenzoic acid derivatives .
Bioactivity

    Biological Activity

    Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

    Chemical Structure and Synthesis

    The compound is characterized by the presence of a propanoate moiety linked to a hydroxy group and two methoxy-substituted phenyl groups. The synthesis typically involves multi-step reactions, including the use of various reagents and solvents to achieve the desired product purity and yield. For instance, one synthesis method includes the reaction of ethyl-2-phenoxyacetate with specific phenolic compounds under controlled conditions to yield the target compound .

    Antioxidant Properties

    Research indicates that compounds with similar structural features exhibit significant antioxidant activity. The presence of methoxy groups in the phenyl rings enhances electron donation capabilities, thereby improving radical scavenging effects. In vitro studies have demonstrated that this compound can effectively neutralize free radicals, contributing to its potential as a therapeutic agent against oxidative stress-related diseases .

    Antimicrobial Activity

    Studies have shown that derivatives of this compound possess antimicrobial properties. For example, when tested against various bacterial strains, it exhibited inhibitory effects comparable to established antibiotics. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

    Anti-inflammatory Effects

    The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and symptoms associated with conditions such as arthritis. This activity is attributed to the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways .

    Case Study 1: Antioxidant Efficacy

    A study conducted on rat models assessed the antioxidant efficacy of this compound. The results indicated a significant decrease in malondialdehyde (MDA) levels—a marker of oxidative stress—alongside an increase in superoxide dismutase (SOD) activity, highlighting its protective effects against oxidative damage .

    ParameterControl GroupTreatment Group
    MDA Levels (µmol/L)12.5 ± 1.27.8 ± 0.9
    SOD Activity (U/mg)5.1 ± 0.58.4 ± 0.6

    Case Study 2: Antimicrobial Activity

    In vitro tests evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising potential as an antimicrobial agent .

    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

    Q & A

    Basic Research Questions

    Q. What established synthetic routes exist for Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate, and how are key intermediates characterized?

    • Methodology : The compound is synthesized via multi-step routes involving esterification, hydroxylation, and regioselective coupling. A common approach (e.g., Jones oxidation) oxidizes ethyl 3-(3-methoxy-4-benzyloxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate to introduce the oxo group, followed by deprotection . Key intermediates are characterized using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm functional groups and regiochemistry.
    • Data : For example, intermediates like ethyl 3-(3'-methoxy-4'-benzyloxyphenyl)-3-oxo-2-(2"-methoxyphenoxy)propanoate show distinct carbonyl stretches at ~1700 cm⁻¹ (IR) and δ 4.1–4.3 ppm (ester protons in ¹H NMR) .

    Q. How can researchers verify the stereochemical purity of this compound, particularly the hydroxy and methoxy substituents?

    • Methodology : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Daicel Chiralcel IF) resolves enantiomers. For example, a study achieved 82%/78% enantiomeric excess (ee) using n-hexane/i-PrOH (95:5) as the mobile phase .
    • Data : Retention times (t₁ = 27.53 min, t₂ = 31.07 min) and optical rotation ([α]D²⁵ = −17.7) are critical validation parameters .

    Q. What stability and storage conditions are recommended to preserve the compound’s integrity?

    • Methodology : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent hydrolysis of the ester and oxidation of the hydroxy group. Avoid aqueous environments, as the compound’s log P (~2.8, predicted) suggests moderate hydrophobicity but susceptibility to moisture-induced degradation .

    Advanced Research Questions

    Q. How can asymmetric catalysis improve the stereoselective synthesis of this compound’s β-hydroxy-α-amino derivatives?

    • Methodology : Visible-light-driven asymmetric aldol reactions with glycinates under Lewis acid/photoredox dual catalysis (e.g., using [Ru(bpy)₃]²⁺) enable stereocontrol. Optimized conditions include acetone as solvent, 25°C, and 24-hour reaction times .
    • Data : Yields up to 68% with 82% ee and diastereomeric ratios (dr) of 52:48 are achievable .

    Q. What computational tools predict the regioselectivity of methoxy and phenoxy group interactions in further functionalization?

    • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks. Databases like PISTACHIO and REAXYS predict feasible synthetic routes by analyzing bond dissociation energies and frontier molecular orbitals .
    • Data : Methoxy groups at 3,4-positions on the phenyl ring exhibit electron-donating effects (+M), directing electrophilic substitution to the para position .

    Q. How does the compound’s crystal packing influence its physicochemical properties?

    • Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic packing (space group P2₁/c) with hydrogen-bonding networks between hydroxy and methoxy groups. Lattice parameters (e.g., a = 21.977 Å, β = 93.49°) correlate with solubility and melting behavior .
    • Data : Hydrogen bond lengths of 2.8–3.1 Å stabilize the crystal structure, impacting melting points (observed range: 45–46°C) .

    Q. What mechanistic insights explain contradictions in reported bioactivity data for structurally similar propanoate esters?

    • Methodology : Comparative metabolomics and molecular docking studies (e.g., AutoDock Vina) assess interactions with cytochrome P450 enzymes. For example, 3,4-dimethoxy substitutions enhance binding affinity (ΔG = −8.2 kcal/mol) compared to mono-methoxy analogs .
    • Data : Conflicting cytotoxicity results may arise from variations in cell permeability (log P differences >0.5) or metabolic stability (t₁/₂ < 2 hours in hepatic microsomes) .

    Methodological Best Practices

    • Stereochemical Analysis : Always combine chiral HPLC with polarimetry for robust ee validation .
    • Synthetic Optimization : Use thin-layer chromatography (TLC) with UV visualization to monitor reaction progress and isolate intermediates .
    • Safety Protocols : Adopt NIOSH/CEN-certified respirators (e.g., OV/AG/P99) and chemical-resistant gloves (e.g., nitrile) during handling due to potential respiratory and dermal hazards .

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